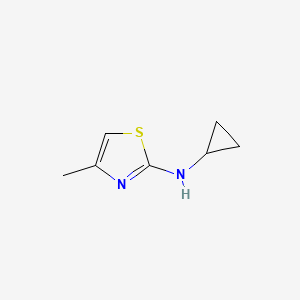

N-cyclopropyl-4-methyl-1,3-thiazol-2-amine

描述

Structure

3D Structure

属性

IUPAC Name |

N-cyclopropyl-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-4-10-7(8-5)9-6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYKBSROBGBUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1036502-52-9 | |

| Record name | N-cyclopropyl-4-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Cyclopropyl 4 Methyl 1,3 Thiazol 2 Amine

Fundamental Synthetic Approaches to 2-Aminothiazoles

The construction of the 2-aminothiazole (B372263) ring is a well-established field in organic synthesis, with several reliable methods available to chemists.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The most classical and widely utilized method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. nih.gov This reaction involves the condensation of an α-haloketone with a compound containing a thiourea (B124793) or thioamide functional group.

The general mechanism proceeds via nucleophilic attack of the sulfur atom from the thiourea onto the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization where one of the nitrogen atoms attacks the ketone's carbonyl carbon, and a subsequent dehydration step to form the aromatic thiazole ring.

For the synthesis of N-substituted 2-aminothiazoles, a correspondingly N-substituted thiourea is used as the starting material. rsc.orgnih.gov The reaction is versatile and tolerates a wide range of substituents on both the α-haloketone and the thiourea, making it a powerful tool for generating libraries of diverse 2-aminothiazole derivatives. rsc.org Modern adaptations of this reaction focus on improving efficiency and environmental friendliness by using microwave irradiation, ultrasonic energy, or solvent-free conditions. nih.govorganic-chemistry.org

Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other cyclization strategies have been developed to access the 2-aminothiazole core. One-pot, multi-component reactions are particularly attractive for their efficiency. For instance, a method involving the reaction of methyl ketones, thiourea, and a halogen source like trichloroisocyanuric acid (TCCA) or iodine allows for the in situ generation of the α-haloketone, which then undergoes the Hantzsch condensation. rsc.orggoogle.com

Another approach involves the reaction of halo-methyl ketimines with thiourea to produce 2-amino-4-substituted thiazoles. Furthermore, elemental sulfur and cyanamide (B42294) can be reacted with various precursors at room temperature to form the desired thiazole ring structure.

Targeted Synthesis of N-cyclopropyl-4-methyl-1,3-thiazol-2-amine

The targeted synthesis of this compound is most effectively achieved via the Hantzsch thiazole synthesis. This specific structure requires two key precursors: an α-haloketone to provide the 4-methyl substituent and a cyclopropyl-substituted thiourea.

α-Haloketone: To introduce the methyl group at the C-4 position of the thiazole ring, a simple α-haloketone such as 1-chloro-2-propanone or 1-bromo-2-propanone is required.

N-cyclopropylthiourea: This crucial reagent provides the sulfur atom, the C-2 carbon, and the N-cyclopropylamino group. N-cyclopropylthiourea can be synthesized through the reaction of cyclopropylamine (B47189) with an isothiocyanate precursor.

The condensation of 1-bromo-2-propanone with N-cyclopropylthiourea, typically conducted in a solvent like ethanol (B145695) under reflux, would proceed via the classic Hantzsch mechanism to yield the target compound, this compound, usually as a hydrobromide salt which can be neutralized during workup.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

|---|---|---|---|

| 1-Bromo-2-propanone | N-cyclopropylthiourea | Hantzsch Thiazole Synthesis | This compound |

Derivatization Strategies of the this compound Core

Once synthesized, the this compound core offers multiple sites for further chemical modification, allowing for the exploration of structure-activity relationships and the development of new chemical entities.

Modifications at the Exocyclic Amine Nitrogen (N-substitution)

The exocyclic secondary amine is a key handle for derivatization. As a nucleophile, it can readily react with various electrophiles.

Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. umpr.ac.idmdpi.com For example, reaction with acetyl chloride would yield N-acetyl-N-cyclopropyl-4-methyl-1,3-thiazol-2-amine. This modification can significantly alter the electronic properties and biological activity of the parent molecule. nih.govnih.gov

Reaction with Isocyanates: The amine can react with isocyanates to form urea (B33335) derivatives. This reaction is often used in medicinal chemistry to introduce new hydrogen bond donors and acceptors. nih.gov

Alkylation: While direct N-alkylation can sometimes be challenging and lead to mixtures, it is a possible modification to convert the secondary amine into a tertiary amine.

| Reaction Type | Reagent | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl Chloride | Amide |

| Urea Formation | Phenyl Isocyanate | Urea |

Substitutions on the Thiazole Ring (e.g., at C-5)

The C-5 position of the 4-methyl-1,3-thiazol-2-amine core is another site amenable to modification, typically through an electrophilic aromatic substitution pathway.

Halogenation: The C-5 position can be selectively halogenated. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or through biocatalytic methods employing halogenase enzymes. nih.govacs.org This yields a 5-halo-N-cyclopropyl-4-methyl-1,3-thiazol-2-amine intermediate.

Cross-Coupling Reactions: The resulting 5-halo derivative is a versatile building block for carbon-carbon or carbon-heteroatom bond formation. It can undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce aryl or heteroaryl substituents at the C-5 position. nih.govnih.gov This two-step sequence of halogenation followed by cross-coupling is a powerful strategy for creating highly decorated thiazole derivatives.

| Step 1 Reaction | Step 1 Reagent | Intermediate | Step 2 Reaction | Step 2 Reagent | Final Product Moiety at C-5 |

|---|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo derivative | Suzuki Coupling | Phenylboronic acid | Phenyl group |

Introduction and Functionalization of Cyclopropyl (B3062369) and Methyl Moieties

The synthesis of the this compound core structure is most efficiently achieved through the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thiourea derivative. researchgate.netwikipedia.org For the target molecule, this typically involves the reaction between 1-chloro- or 1-bromo-propan-2-one (to introduce the 4-methyl group) and N-cyclopropylthiourea (to introduce the N-cyclopropylamino moiety).

Alternative strategies include multi-component reactions or beginning with precursors like cyclopropyl-methyl ketone, which can be converted into chalcones and subsequently cyclized to form the desired 2-aminothiazole structure. nih.gov

Table 1: Synthetic Approaches for 2-Aminothiazole Core Construction

| Method | Key Reactants | General Conditions | Reference |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | α-Haloketone (e.g., 1-chloropropan-2-one), N-substituted thiourea (e.g., N-cyclopropylthiourea) | Cyclocondensation, often in a solvent like ethanol. | researchgate.netwikipedia.org |

| From Chalcones | Chalcone (derived from cyclopropyl-methyl ketone), Thiourea, Bromine | Cyclocondensation reaction. | nih.gov |

Once the core is assembled, the substituents themselves can be sites for further functionalization, although this is less common than reactions involving the amine or the thiazole ring.

Cyclopropyl Moiety : The strained nature of the cyclopropyl ring makes it susceptible to ring-opening reactions under certain acidic or oxidative conditions. This provides a pathway to convert the cyclopropyl group into a linear alkyl chain, fundamentally altering the molecular structure.

Methyl Moiety : The methyl group at the C4 position of the thiazole ring is generally unreactive. However, it can potentially undergo reactions typical for alkyl groups on aromatic rings, such as free-radical halogenation or oxidation under harsh conditions to yield a carboxylic acid. The reactivity of such methyl groups is significantly lower than those at the C2 position, which are activated by the adjacent ring nitrogen. ias.ac.in

Advanced Chemical Reaction Pathways for this compound Analogues

The this compound framework is a versatile template for developing a wide array of analogues. The 2-aminothiazole scaffold is considered a privileged structure in medicinal chemistry, and its reactivity allows for systematic structural modifications. researchgate.net Advanced chemical pathways focus on altering the core heterocycle and its functional groups to fine-tune physicochemical properties. These transformations go beyond simple derivatization of the exocyclic amine and involve targeted modifications of the thiazole ring itself.

Nucleophilic Substitutions on the Thiazole Ring

The thiazole ring is an electron-rich aromatic system, making it generally resistant to direct nucleophilic attack. wikipedia.org Electrophilic substitution at the C5 position is the more common pathway. wikipedia.org However, nucleophilic aromatic substitution (SNAr) can be achieved on thiazole analogues that have been modified to include a potent electron-withdrawing group that can also function as a leaving group.

A key example is the introduction of a sulfone group at the C5 position. The synthesis of a 2H-thiazolo[4,5-d] researchgate.netnih.govmdpi.comtriazole system bearing a sulfone moiety has demonstrated that this group is a versatile handle for SNAr reactions. nih.govresearchgate.net The sulfone activates the ring for nucleophilic attack and is subsequently displaced. This strategy allows for the introduction of a variety of amine and alcohol nucleophiles onto the thiazole core, a transformation not possible on the parent this compound. nih.gov

Table 2: Nucleophilic Aromatic Substitution (SNAr) on a Sulfonylated Thiazole Analogue

| Reaction Type | Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Amination | C5-Sulfonyl Thiazole | Primary/Secondary Amines | THF, 60 °C | C5-Amino Thiazole | nih.govresearchgate.net |

| Etherification | C5-Sulfonyl Thiazole | Alcohols | NaH, THF | C5-Alkoxy Thiazole | nih.gov |

Functional Group Interconversions of Amine and Thiazole Moieties

The primary amine and the thiazole ring offer numerous opportunities for functional group interconversions, which are fundamental in creating analogues.

Amine Moiety Transformations: The exocyclic amino group at the C2 position is a highly versatile reaction site.

Acylation: The amine readily reacts with various acylating agents like acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This is one of the most common modifications for 2-aminothiazole analogues. nih.govnih.gov

Urea Formation: Reaction with isocyanates provides a straightforward route to N,N'-disubstituted ureas. mdpi.com

Diazotization: The 2-amino group can be converted into a diazonium salt. Unlike typical aromatic amines, this reaction can be challenging for 2-aminothiazoles. ias.ac.in However, under specific conditions, the diazonium intermediate can be substituted with other groups, such as halogens via a Sandmeyer-type reaction, effectively converting the amine to a halide. nih.gov

Table 3: Functional Group Interconversions of the C2-Amine Moiety

| Reaction | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Acylation | Acid chloride / Anhydride | Amide | nih.govnih.gov |

| Urea Formation | Isocyanate | Urea | mdpi.com |

| Diazotization/Substitution | NaNO₂, CuSO₄, NaCl | Chloride | nih.gov |

Thiazole Moiety Transformations: The heteroatoms within the thiazole ring can also participate in chemical transformations.

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form a sulfoxide (B87167) or, with stronger oxidizing agents like m-chloroperoxybenzoic acid (mCPBA), a sulfone. researchgate.netnih.gov This modification significantly alters the electronic properties of the ring.

N-Alkylation: The endocyclic nitrogen atom can be alkylated, typically with an alkyl halide, to form a quaternary thiazolium salt. These salts are important intermediates in various organic reactions. wikipedia.org

Exploration of Biological Activities and Pharmacological Relevance of N Cyclopropyl 4 Methyl 1,3 Thiazol 2 Amine Derivatives

Antimicrobial Activity Studies

Thiazole-based compounds have demonstrated significant potential as antimicrobial agents, with research exploring their efficacy against a variety of bacterial and fungal pathogens. researchgate.net

Derivatives of 2-aminothiazole (B372263) have been evaluated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.net The antibacterial effect of these molecules can be attributed to various mechanisms, including the disruption of the peptidoglycan membrane and the formation of pores due to electrostatic potential between the compound and the bacterial membrane. ijcce.ac.ir

In one study, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives were tested against several bacterial strains. nih.gov The results showed varying degrees of inhibition. For instance, Fmoc-Phe-thiazole, a 2-amino-thiazole analog, was found to be susceptible to Staphylococcus aureus. ijcce.ac.ir Another investigation into 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives revealed moderate to low inhibitory activity against tested bacterial strains, though they did not inhibit Aeromonas hydrophila. researchgate.net

Furthermore, certain N-(4-(arylamino)-6-(thiazol-2-ylamino) 1,3,5-triazin-2-yl) isonicotinohydrazide derivatives showed high activity, with some being equipotent or more potent than ciprofloxacin (B1669076) against E. coli and P. aeruginosa. nih.gov

Table 1: Selected Antibacterial Activity of Thiazole (B1198619) Derivatives

| Compound Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Fmoc-Phe-thiazole | Staphylococcus aureus | Susceptible | ijcce.ac.ir |

| 4-cyclopropyl-dihydrothiazoles | Various Gram-positive & Gram-negative | Moderate to Low | researchgate.net |

| Triazinyl isonicotinohydrazides | E. coli | MIC: 25 μg/mL | nih.gov |

| Triazinyl isonicotinohydrazides | P. aeruginosa | MIC: 25 μg/mL | nih.gov |

The antifungal potential of thiazole derivatives has also been a key area of research. Studies have shown that modifications on the thiazole ring can lead to compounds with significant antifungal activity. researchgate.net For example, N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazole-2-amine derivatives were tested against fungal strains such as Candida albicans and Candida krusei. nih.gov

In a broader screening, many thiazole derivatives were found to be at least as potent as the standard drug griseofulvin (B1672149) against C. albicans and Aspergillus niger. nih.gov This suggests that the 2-aminothiazole scaffold is a valuable starting point for the development of new antifungal agents.

Anticancer Activity Research

The 2-aminothiazole structure is a feature in many bioactive compounds exhibiting anticancer properties. nih.gov Research has focused on their ability to inhibit the growth of cancer cells and modulate pathways involved in tumor progression. ontosight.ainih.gov

Numerous studies have demonstrated the potent antiproliferative activity of thiazole derivatives against various human cancer cell lines. A series of N,4-diaryl-1,3-thiazole-2-amines were designed and synthesized as tubulin inhibitors. nih.gov Many of these compounds displayed moderate antiproliferative activity. nih.gov

Notably, the compound N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as the most potent, with IC₅₀ values ranging from 0.36 to 0.86 μM across three different cancer cell lines. nih.gov In another study, certain thiourea (B124793) derivatives showed significant inhibitory effects on the proliferation of the MCF-7 breast cancer cell line at a concentration of 100 nM. researchgate.net

Table 2: Antiproliferative Activity of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s)

| Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| SGC-7901 | 0.36 | nih.gov |

| MGC-803 | 0.86 | nih.gov |

| BGC-823 | 0.42 | nih.gov |

The anticancer mechanism of many thiazole derivatives involves the disruption of microtubule dynamics, a critical process for cell division. nih.gov Microtubules are key components of the cytoskeleton, and their inhibition leads to cell cycle arrest and ultimately, cell death. nih.gov

The potent derivative N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was found to potently inhibit tubulin polymerization, similar to the action of Combretastatin (B1194345) A-4 (CA-4), a well-known colchicine (B1669291) binding site inhibitor. nih.gov Molecular docking studies confirmed that this compound could bind to the colchicine binding site of tubulin. nih.gov Furthermore, it was shown to effectively induce G2/M phase cell cycle arrest in SGC-7901 cells in a manner dependent on both concentration and time. nih.gov

Anti-inflammatory and Analgesic Activity Investigations

Thiazole derivatives are recognized for a wide spectrum of biological activities, which includes anti-inflammatory and analgesic effects. nih.gov The core thiazole structure is considered a valuable pharmacophore in the design of new anti-inflammatory agents. ontosight.ainih.gov While specific studies focusing solely on N-cyclopropyl-4-methyl-1,3-thiazol-2-amine are limited, the broader class of 2-aminothiazoles has been investigated for these properties. nih.govnih.gov The anti-inflammatory potential of these compounds suggests they may act on pathways involved in inflammation, although detailed mechanisms for this specific class of derivatives require further elucidation.

Inhibition of Inflammatory Mediators (e.g., COX, LOX)

Derivatives of the 2-aminothiazole scaffold have been investigated for their potential to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators.

Research into N-aryl-4-aryl-1,3-thiazole-2-amine derivatives has identified them as direct 5-LOX inhibitors. nih.gov In a study involving the synthesis and evaluation of 32 such compounds, significant inhibitory activity was observed. nih.gov The structure-activity relationship (SAR) studies revealed that substitutions on the N-aryl and 4-aryl rings played a crucial role in the potency of these compounds. For instance, the presence of specific substituents on the benzene (B151609) rings, such as 2-NO2, 4-NO2, 3-Cl, 4-Cl, and 4-OH-3,5-OMe, was found to enhance LOX inhibition compared to unsubstituted rings. nih.gov

While direct research on this compound as a COX inhibitor is limited in the provided context, broader studies on thiazole derivatives have shown their potential as COX inhibitors. For example, a series of 4-substituted thiazole analogues of indomethacin (B1671933) were found to be selective inhibitors of COX-2. nih.gov Similarly, 5,6-diarylimidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov These findings suggest that the thiazole core is a viable scaffold for developing anti-inflammatory agents targeting the COX pathway.

Table 1: Inhibition of 5-LOX by N-aryl-4-aryl-1,3-thiazole-2-amine Derivatives

| Compound | Structure | 5-LOX Inhibition (%) | IC50 (nM) | Cell-Based Assay Inhibition (%) |

| 3a | N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 98 | 127 | 98 |

| 3b | N-(3,5-dichlorophenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | - | 35 | Moderate |

| 3c | N-(3,5-dibromophenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | - | 25 | Moderate |

Antiprotozoal and Antitubercular Research

The 2-aminothiazole scaffold, including derivatives of this compound, has been a subject of investigation in the search for new treatments for infectious diseases caused by protozoa and mycobacteria.

Antileishmanial Compound Discovery

The 4-phenyl-1,3-thiazol-2-amine scaffold has been identified as a promising starting point for the development of new drugs against leishmaniasis, a disease caused by protozoa of the genus Leishmania. nih.gov A study focusing on the synthesis and biological screening of eight 4-phenyl-1,3-thiazol-2-amines against Leishmania amazonensis demonstrated their potential as antileishmanial agents. nih.gov The research suggests that the structural aspects of these compounds can significantly influence their activity and points towards potential macromolecular targets. nih.gov A target fishing study has suggested that S-methyl-5-thioadenosine phosphorylase could be a potential target for these compounds, which could be exploited to enhance their activity and reduce potential toxic side effects. nih.gov

Activity Against Mycobacterium tuberculosis

A series of 2-aminothiazoles have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov This research was initiated based on a high-throughput screening hit from a whole-cell screen against Mtb. nih.gov Structure-activity relationship (SAR) studies indicated that while the central thiazole moiety and a 2-pyridyl group at the C-4 position were crucial for activity, the N-2 position of the aminothiazole allowed for significant flexibility. nih.gov By introducing substituted benzoyl groups at this N-2 position, researchers were able to improve the antitubercular activity of the initial hit by more than 128-fold. nih.gov

One of the most promising analogues identified was N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55), which exhibited a minimum inhibitory concentration (MIC) of 0.024 μM. nih.gov

Table 2: Antitubercular Activity of a Promising 2-Aminothiazole Derivative

| Compound | Structure | MIC (μM) | MIC (μg/mL) | Therapeutic Index |

| 55 | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | 0.024 | 0.008 | ~300 |

Receptor Antagonism and Agonism Research

Derivatives of this compound have been explored for their ability to modulate the activity of various receptors, indicating their potential in treating a range of physiological and pathological conditions.

Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonism by N-Substituted Thiazol-2-amine Derivatives

A notable example of a 2-aminothiazole derivative with potent receptor antagonist activity is 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride (SSR125543A). nih.gov This compound has been identified as a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov It exhibits nanomolar affinity for human cloned or native CRF1 receptors and demonstrates a 1000-fold selectivity for CRF1 over the CRF2α receptor and CRF binding protein. nih.gov

SSR125543A has been shown to antagonize CRF-induced stimulation of cAMP synthesis in human retinoblastoma Y79 cells and adrenocorticotropin hormone (ACTH) secretion in mouse pituitary tumor AtT-20 cells, without exhibiting any agonist activity. nih.gov Its ability to penetrate the brain has been demonstrated in rats, where it displaced a radioligand binding to the CRF1 receptor in the brain. nih.gov

Table 3: CRF1 Receptor Antagonist Activity of SSR125543A

| Parameter | Value |

| pK_i (human cloned CRF1) | 8.73 |

| pK_i (native CRF1) | 9.08 |

| IC_50 (cAMP synthesis inhibition) | 3.0 ± 0.4 nM |

| ID_50 (in vivo brain receptor displacement) | 6.5 mg/kg p.o. |

Adenosine (B11128) Receptor Modulation

The thiazole scaffold has also been utilized in the development of adenosine receptor modulators. Specifically, non-xanthine 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole derivatives have been synthesized and evaluated for their receptor binding properties. nih.gov Research has shown that these compounds can exhibit high affinity and substantial selectivity for the adenosine A1 receptor, acting as antagonists. nih.gov This indicates the potential for developing novel therapeutic agents targeting the adenosine system for various conditions. The adenosine signaling system is a target for the treatment of depression, and dual antagonists of the A1/A2A adenosine receptors have been developed from 7-aminothiazolopyrimidines. mdpi.com

Kinase Inhibition Studies

The 2-aminothiazole moiety is a recognized scaffold in the development of kinase inhibitors. nih.gov Derivatives of this compound have been investigated for their ability to modulate the activity of several important kinases implicated in cancer and other diseases.

Cyclin-Dependent Kinase (CDK) Inhibition

Derivatives of the 2-aminothiazole class have demonstrated significant activity as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of cell cycle progression and transcription. nih.gov Research into 4-thiazol-2-anilinopyrimidine derivatives has highlighted their potential as potent CDK9 inhibitors. nih.govacs.org CDK9 inhibition is a therapeutic strategy aimed at targeting survival proteins in cancer cells to induce apoptosis. nih.govacs.org

In the synthesis of related potent CDK9 inhibitors, 4-cyclopropyl-N-methylthiazol-2-amine has been utilized as an intermediate building block. acs.org Structural studies of CDK inhibitors containing a thiazole ring have revealed that the C2-amino group of the thiazole is critical for activity. nih.govacs.org This group often forms strong interactions with key residues in the kinase's active site, such as the Asp145 residue of CDK2. nih.govacs.org While many potent compounds have been developed, one of the most selective, compound 12u (a 4-thiazol-2-anilinopyrimidine derivative), inhibits CDK9 with a half-maximal inhibitory concentration (IC₅₀) of 7 nM and displays over 80-fold selectivity for CDK9 compared to CDK2. nih.govacs.org

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity (vs. CDK2) |

|---|---|---|---|

| Compound 12u | CDK9 | 7 | >80-fold |

Src Family Kinase Inhibition

The 2-aminothiazole structure has been identified as a novel template for inhibitors of the Src family of kinases. nih.gov Screening and optimization of this scaffold led to the development of potent pan-Src inhibitors with nanomolar to subnanomolar potencies in both biochemical and cellular assays. nih.gov A key example arising from this line of research is Dasatinib, a potent kinase inhibitor used in cancer therapy, which features a 2-aminothiazole core. nih.gov The development of these inhibitors demonstrates the utility of the 2-aminothiazole framework in targeting the ATP-binding site of Src family kinases. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibition

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when genetically altered, becomes a driver of tumorigenesis in various cancers. nih.gov Inhibition of ALK's kinase activity is a validated therapeutic strategy. nih.govnih.gov While specific studies focusing solely on this compound derivatives as ALK inhibitors are not prominently detailed in the provided context, the broader class of small molecule tyrosine kinase inhibitors often features heterocyclic scaffolds like thiazole. For instance, Crizotinib, a multi-targeted TKI that inhibits ALK, works by preventing ATP from binding to the kinase, thereby blocking its autophosphorylation and downstream signaling. nih.gov The general principle of ALK inhibition involves blocking signaling pathways associated with cell growth and survival, such as JAK-STAT, MAPK, and PI3K/AKT. nih.gov Specific ALK inhibition has been shown to cause cancer cells to halt proliferation and die, and can even trigger a form of immunogenic cell death. nih.gov

Other Investigated Biological Activities (e.g., Anticonvulsant Properties)

Beyond kinase inhibition, derivatives containing the 2-amino-4-methylthiazole (B167648) core have been synthesized and evaluated for other biological activities, notably as anticonvulsant agents. researchgate.net Various studies have explored thiazole and related thiazolidinone derivatives for their potential in treating seizures. mdpi.commdpi.com

One study involved the synthesis of a series of 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives. These compounds were screened for anticonvulsant activity using the maximal electroshock-induced seizure (MES) method in mice. researchgate.net Several of the synthesized compounds demonstrated a moderate protective effect against seizures when compared to the standard drug, Phenytoin. researchgate.net This suggests that the 2-amino-4-methylthiazole scaffold can be a valuable pharmacophore for developing new central nervous system agents.

Another area of investigation for thiazole-containing compounds is their potential as anti-inflammatory agents, which can be relevant to epileptogenesis. The compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) showed high anticonvulsant activity in a pentylenetetrazole (PTZ) kindling model, a model for chronic epileptogenesis. mdpi.com This activity was associated with a pronounced anti-inflammatory effect in the brain, including the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

| Compound Class | Screening Method | Observed Activity | Reference Drug |

|---|---|---|---|

| 2-(4-methylthiazole-2-ylamino)-1-(substitutedphenyl)-3-phenylpropane-1-one derivatives | Maximal Electroshock Seizure (MES) | Moderate effect against seizures | Phenytoin |

| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | Pentylenetetrazole (PTZ) Kindling | High anticonvulsant activity | Sodium Valproate |

Structure Activity Relationship Sar Studies of N Cyclopropyl 4 Methyl 1,3 Thiazol 2 Amine Derivatives

Influence of N-Substitution on Biological Activity and Selectivity

The substituent attached to the exocyclic nitrogen atom of the 2-aminothiazole (B372263) core is a critical determinant of biological activity and target selectivity. While specific SAR studies on N-cyclopropyl-4-methyl-1,3-thiazol-2-amine are not extensively detailed in publicly available literature, general principles can be drawn from broader studies on 2-aminothiazole derivatives. The nature of the N-substituent—its size, lipophilicity, and hydrogen bonding capacity—can drastically alter the pharmacological profile of the molecule.

In many series of 2-aminothiazole compounds, the N-substituent is pivotal for fitting into the hydrophobic pockets of target proteins. Replacing the cyclopropyl (B3062369) group with other small alkyl groups (e.g., methyl, ethyl) or larger, more complex moieties (e.g., aryl, benzyl (B1604629) groups) can modulate activity. For instance, in some kinase inhibitor series, an N-aryl substitution can introduce beneficial pi-stacking interactions, whereas in other contexts, a small, constrained ring like cyclopropyl is optimal for maintaining a specific vector and conformation required for binding.

The selectivity of the compound is also heavily influenced by the N-substituent. A particular substituent may confer high affinity for one biological target while diminishing it for another. For example, the introduction of a hydrogen bond donor or acceptor on the N-substituent could engage with a specific amino acid residue in the active site of one enzyme but not another, thereby enhancing selectivity.

Table 1: Illustrative Impact of N-Substitution on Biological Activity in 2-Aminothiazole Analogs

| N-Substituent (R) | General Effect on Activity | Rationale |

|---|---|---|

| -H (unsubstituted) | Baseline activity | Provides a hydrogen bond donor. |

| -CH₃ (Methyl) | Often maintains or slightly alters activity | Small, lipophilic group, minimal steric hindrance. |

| -Cyclopropyl | Often favorable | Provides conformational rigidity and optimal lipophilicity for certain binding pockets. |

| -Phenyl | Variable; can increase or decrease activity | Can introduce pi-stacking interactions but may also cause steric clash. |

Note: This table is illustrative and based on general findings for the 2-aminothiazole class of compounds.

Contribution of the 4-Methyl Group to Pharmacological Profiles

The substituent at the C-4 position of the thiazole (B1198619) ring plays a significant role in defining the pharmacological profile of the compound. The 4-methyl group in this compound is not merely a structural placeholder; it actively contributes to the molecule's interaction with its target.

Research on various 2-aminothiazole series has shown that substituents at the C-4 position can influence ligand orientation and affinity. nih.gov The methyl group is a small, lipophilic substituent that can fit into small hydrophobic pockets within a receptor or enzyme active site. Its presence can lead to favorable van der Waals interactions, thereby increasing binding affinity compared to an unsubstituted (C-4 hydrogen) analog. In some cases, the replacement of the methyl group with larger alkyl groups (e.g., ethyl, isopropyl) or aromatic rings can either enhance or diminish activity, depending on the topology of the binding site. For instance, if the binding site has a larger hydrophobic pocket, a bulkier group might be beneficial. mdpi.com Conversely, if the space is constrained, even a slightly larger group like ethyl could introduce steric hindrance and reduce potency.

Role of the Cyclopropyl Moiety in Ligand-Target Interactions

The cyclopropyl group attached to the 2-amino nitrogen is a key structural feature that often confers unique and advantageous properties to bioactive molecules. nih.gov This small, rigid carbocyclic ring has several roles in ligand-target interactions.

Conformational Rigidity : The three-membered ring structure of cyclopropane (B1198618) restricts the rotational freedom of the N-substituent. This conformational constraint can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing binding affinity.

Lipophilicity and Metabolic Stability : The cyclopropyl group is a lipophilic moiety that can enhance cell membrane permeability and oral bioavailability. It is often considered a "metabolically robust" group, as it is less susceptible to oxidative metabolism compared to larger, more flexible alkyl chains. In drug development, incorporating a cyclopropyl moiety is a common strategy to improve the metabolic stability of a lead compound. fabad.org.tr

Unique Spatial Vector : The cyclopropyl group orients its substituents in a distinct spatial arrangement. This can be crucial for positioning other parts of the molecule for optimal interaction with the target protein. It acts as a non-planar, compact hydrophobic element that can explore regions of chemical space inaccessible to simple alkyl or aryl groups. Several drugs across different therapeutic areas have successfully incorporated the cyclopropyl moiety, highlighting its importance in medicinal chemistry. nih.gov

Effects of Substitutions at the Thiazole C-5 Position

The C-5 position of the thiazole ring is another key site for modification in SAR studies. According to computational studies, this position is often the most susceptible to electrophilic substitution, making it a synthetically accessible point for introducing diversity. fabad.org.tr

Introducing substituents at the C-5 position can have profound effects on the molecule's biological activity. The nature of the substituent (e.g., halogen, alkyl, carboxylate) can influence:

Steric Interactions : A bulky substituent at C-5 could clash with the target protein, reducing affinity. Conversely, a well-chosen group could provide additional favorable interactions.

Solubility and Pharmacokinetics : Introducing polar groups, such as a carboxylate or a small amide, can improve aqueous solubility. nih.gov This is often a critical step in optimizing a compound's drug-like properties.

For example, studies on related thiazole series have shown that adding a small halogen (e.g., -Cl, -Br) at the C-5 position can sometimes increase potency, potentially by forming a halogen bond with a backbone carbonyl in the target protein.

Table 2: Illustrative Impact of C-5 Substitution on the Activity of 2-Aminothiazole Analogs

| C-5 Substituent (X) | General Effect on Activity | Rationale |

|---|---|---|

| -H | Baseline activity | Unsubstituted position. |

| -Cl, -Br | Can increase activity | May form halogen bonds or enhance hydrophobic interactions. |

| -CH₃ | Variable | Adds lipophilicity; steric effects depend on the target. |

Note: This table is illustrative and based on general findings for the 2-aminothiazole class of compounds.

Stereochemical Considerations in SAR

Stereochemistry plays a crucial role in the interaction of small molecules with chiral biological targets like proteins and enzymes. While this compound itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with significantly different biological activities.

For instance, if a substituent introduced at the C-5 position or on the cyclopropyl ring creates a stereocenter, the resulting enantiomers or diastereomers would need to be separated and tested individually. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This difference in activity arises because the three-dimensional arrangement of atoms in the eutomer allows for a more precise and optimal fit into the chiral binding site of the target, maximizing favorable interactions and minimizing unfavorable ones. A comprehensive SAR study would therefore require careful consideration of stereochemistry to identify the optimal configuration for biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. jocpr.com For a series of derivatives of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby guiding medicinal chemistry efforts. tandfonline.com

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. Common descriptors used in QSAR studies for heterocyclic compounds like 2-aminothiazoles include:

Topological Descriptors : These describe the connectivity and branching of the molecule (e.g., Moreau-Broto autocorrelation). nih.gov

Electronic Descriptors : These quantify the electronic properties, such as charge distribution (e.g., Moran autocorrelation weighted by charges). tandfonline.com

Spatial and Steric Descriptors : These relate to the molecule's size and shape (e.g., total molecular surface area). nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). jocpr.com A robust QSAR model, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted potency. nih.gov

Mechanistic Investigations and Molecular Interactions

Elucidation of Specific Biological Targets

The thiazole (B1198619) scaffold is a key feature in numerous biologically active compounds, enabling a wide range of interactions with biological macromolecules. Research into compounds structurally related to N-cyclopropyl-4-methyl-1,3-thiazol-2-amine has identified several specific biological targets, primarily enzymes and receptors involved in cell signaling and proliferation.

Investigations into thiazole derivatives have highlighted their potential as potent enzyme inhibitors. A notable example is a series of N,4-diaryl-1,3-thiazole-2-amines, which have been identified as tubulin inhibitors. nih.govplos.orgnih.gov Molecular docking studies have shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin. plos.orgnih.gov This interaction is crucial for their biological effect, as it disrupts the normal function of microtubules.

Another area of interest is the inhibition of kinases. A potent and selective quinazolinone series of inhibitors of p38α MAP kinase was developed, leading to the clinical candidate N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703). nih.govresearchgate.net X-ray crystallographic studies revealed that these inhibitors can bind to the kinase in either a DFG 'out' or DFG 'in' conformation, depending on the inhibitor's size and properties. nih.gov This demonstrates the ability of the cyclopropyl-amide moiety, which is also present in this compound, to interact with the ATP-binding pocket of kinases.

Furthermore, certain 4-(indol-3-yl)thiazole-2-amines have been investigated for their potential to inhibit E. coli MurB enzyme, suggesting a possible mechanism for antibacterial activity. mdpi.com

The binding of thiazole-containing ligands to receptors is another critical aspect of their mechanism of action. For instance, N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine is known as a selective dopamine (B1211576) D3 receptor antagonist. smolecule.com Dopamine D3 receptors are primarily located in the mesolimbic areas of the brain and are involved in regulating mood, motivation, and reward. smolecule.com The interaction of such compounds with G-protein coupled receptors highlights the potential for this compound to modulate neuronal signaling pathways.

Cellular Pathway Modulation Studies

The interaction of thiazole derivatives with their biological targets leads to the modulation of various cellular pathways, impacting processes such as cell division, inflammation, and signal transduction.

While direct evidence for the inhibition of cAMP synthesis by this compound is not available, the interaction of related compounds with G-protein coupled receptors, such as the dopamine D3 receptor, suggests a potential for such activity. Many GPCRs are coupled to adenylyl cyclase, the enzyme responsible for cAMP synthesis. Antagonism of these receptors can lead to a decrease in intracellular cAMP levels, thereby affecting downstream signaling cascades.

As previously mentioned, the discovery of AZD6703 as a p38α MAP kinase inhibitor provides strong evidence for the role of related structures in regulating kinase phosphorylation cascades. nih.govresearchgate.net The p38 MAPK pathway is a key signaling cascade involved in the production of proinflammatory cytokines. researchgate.net Inhibition of p38α MAP kinase by compounds like AZD6703 can effectively block this inflammatory response. nih.gov This suggests that this compound could potentially modulate similar inflammatory pathways.

A significant body of research on N,4-diaryl-1,3-thiazole-2-amines has demonstrated their ability to disrupt tubulin microtubule dynamics. nih.govplos.orgnih.gov These compounds potently inhibit tubulin polymerization, leading to a disruption of the microtubule network within cells. plos.orgnih.gov This interference with the cytoskeleton is similar to the mechanism of action of the well-known anticancer agent combretastatin (B1194345) A-4 (CA-4). plos.orgnih.gov The disruption of microtubule dynamics ultimately leads to cell cycle arrest at the G2/M phase and subsequent cell death. plos.orgnih.gov

Interactive Data Tables

Table 1: Biological Targets of Structurally Related Thiazole Compounds

| Compound Class | Specific Target | Observed Effect |

|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | Tubulin (Colchicine binding site) | Inhibition of polymerization, disruption of microtubule dynamics |

| Quinazolinone derivatives | p38α MAP kinase | Inhibition of kinase activity |

| N-[(4-cyclopropyl-2-fluorophenyl)methyl]-1-(1,3-thiazol-2-yl)ethanamine | Dopamine D3 receptor | Antagonism |

Table 2: Cellular Pathway Modulation by Structurally Related Thiazole Compounds

| Compound Class | Cellular Pathway | Consequence |

|---|---|---|

| N,4-diaryl-1,3-thiazole-2-amines | Microtubule dynamics | G2/M cell cycle arrest, apoptosis |

| Quinazolinone derivatives | p38 MAP kinase signaling | Inhibition of proinflammatory cytokine production |

Investigation of Allosteric Modulation

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding event induces a conformational change in the receptor, which in turn alters the receptor's affinity for its primary ligand or modifies its signaling efficacy. The thiazole nucleus is a component of various compounds that have been identified as allosteric modulators of important biological targets.

While specific research into the allosteric modulation properties of this compound is not documented, the broader class of thiazole derivatives has shown activity at allosteric sites of several receptors. For instance, certain thiazole derivatives have been investigated as allosteric modulators of glutamate (B1630785) receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These modulators can either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to glutamate. nih.gov Another study highlighted a thiazole derivative that demonstrated binding to an allosteric site of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Given these precedents, a hypothetical investigation into the allosteric modulatory potential of this compound would involve screening the compound against a panel of receptors known to be susceptible to allosteric regulation. Key research findings for analogous compounds are often presented in detailed tables summarizing their effects.

Table 1: Examples of Allosteric Modulation by Thiazole Derivatives

| Thiazole Derivative Class | Target Receptor | Type of Modulation | Observed Effect |

|---|---|---|---|

| Thiazole Carboxamides | GluA2 AMPA Receptors | Negative Allosteric Modulation (NAM) | Substantial impact on the amplitude and kinetics of the receptor. nih.gov |

| Thiazolylketenyl Quinazolinones | Penicillin-Binding Protein 2a (PBP2a) | Allosteric Modulator | Potential to overcome multidrug resistance in MRSA. researchgate.net |

| Benzamides containing Thiazole | Glucokinase | Allosteric Activators | Potent and orally active agents for potential diabetes treatment. wjrr.org |

These examples underscore the capability of the thiazole scaffold to participate in allosteric interactions, suggesting that this compound could be a candidate for such investigations.

Target Fishing Methodologies

Target fishing, also known as target identification or target deconvolution, is a crucial process in drug discovery aimed at identifying the specific molecular targets to which a bioactive compound binds. tandfonline.comprotheragen.ai For a compound like this compound, whose biological targets may not be fully elucidated, a variety of computational and experimental methodologies can be employed. nih.govresearchgate.net

Computational (In Silico) Target Fishing: These methods use computer-based tools to predict potential biological targets for a small molecule, offering a rapid and cost-effective starting point. nih.gov They are broadly categorized into ligand-based and receptor-based approaches. mdpi.comnih.gov

Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules often have similar biological activities. mdpi.com The structure of the query compound (this compound) would be compared against large databases of compounds with known biological targets (e.g., ChEMBL). mdpi.com

Receptor-Based Methods: These methods utilize the 3D structure of potential protein targets. A key technique is reverse docking (or inverse docking), where the small molecule is computationally docked into the binding sites of a large number of proteins. mdpi.comnih.gov The targets are then ranked based on the predicted binding affinity. nih.gov

Experimental Target Fishing: These methods involve direct biochemical or cell-based assays to identify molecular interactions.

Affinity-Based Methods: These techniques are highly utilized and involve immobilizing the compound of interest (the "bait") onto a solid support (like beads or a surface) to "fish" for its binding partners ("prey") from a cell lysate or protein mixture. mdpi.com Photoaffinity labeling is another powerful technique where a photoreactive group is attached to the small molecule, which upon light activation, forms a covalent bond with its target protein, enabling identification. researchgate.netscientific.net

Genetic and Proteomic Methods: Techniques like the drug affinity responsive target stability (DARTS) assay identify targets by observing how protein stability changes in the presence of the ligand. researchgate.net

The selection of a target fishing strategy depends on factors such as the availability of structural information, the desired throughput, and the nature of the compound.

Table 2: Comparison of Common Target Fishing Methodologies

| Methodology | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Computational Methods | |||

| Ligand-Based Screening | Compares query molecule to databases of ligands with known targets. mdpi.com | Fast, high-throughput, does not require protein structures. nih.gov | Dependent on the quality and coverage of existing databases; may not find novel targets. nih.gov |

| Reverse Docking | Docks a single ligand into the binding sites of many potential protein targets. nih.gov | Can identify novel targets and predict binding modes. nih.gov | Computationally intensive, requires 3D protein structures, scoring functions can be inaccurate. nih.gov |

| Experimental Methods | |||

| Affinity Chromatography | Immobilized ligand captures binding proteins from a biological sample. mdpi.com | Directly identifies binding partners, applicable to complex mixtures. mdpi.com | Can be time-consuming, risk of non-specific binding, requires chemical modification of the ligand. researchgate.net |

| Photoaffinity Labeling | Photoreactive ligand covalently crosslinks to its target upon UV irradiation. scientific.net | Provides direct evidence of interaction, can trap transient interactions. researchgate.net | Requires synthesis of a modified probe, potential for non-specific labeling. researchgate.net |

The application of these diverse methodologies would be essential to elucidate the mechanism of action for this compound by identifying its direct molecular targets within a biological system.

Computational Approaches in the Research of N Cyclopropyl 4 Methyl 1,3 Thiazol 2 Amine and Its Derivatives

Molecular Docking Simulations for Ligand-Protein Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-cyclopropyl-4-methyl-1,3-thiazol-2-amine and its derivatives, docking simulations are used to understand how these ligands might interact with specific protein targets. This information is crucial for predicting their potential biological activity and for designing more potent and selective molecules.

Thiazole (B1198619) derivatives have been the subject of numerous molecular docking studies to explore their binding modes with various protein targets. For instance, novel (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivatives were docked against the 5O77 receptor protein, with the results indicating very good interactions. researchgate.net Specifically, the (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivative showed the highest binding interaction with the protein. researchgate.net In another study, new 2,4-disubstituted thiazole derivatives were designed as potential tubulin polymerization inhibitors. researchgate.net Molecular docking studies were conducted to investigate the binding interactions between these compounds and the tubulin active site, with compounds 7c and 9a identified as having an excellent binding mode. researchgate.net

The general workflow for such a study involves:

Preparation of the protein structure: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Preparation of the ligand: The 3D structure of this compound or its derivative is generated and optimized.

Docking simulation: A docking program is used to predict the binding pose and affinity of the ligand to the protein's active site.

Analysis of results: The predicted binding modes and energies are analyzed to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

| Derivative | Target Protein | Key Findings |

| (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5O77 receptor | Highest binding interaction among the tested derivatives. researchgate.net |

| 2,4-disubstituted thiazole derivatives (compounds 7c and 9a) | Tubulin | Excellent binding mode, potent tubulin polymerization inhibitors. researchgate.net |

| 4-(Furan-2-yl) thiazol-2-amine derivatives | Cyclooxygenase (COX-1 and COX-2) | Evaluation of binding potency with the active site of the enzyme. ekb.eg |

Molecular Dynamics Simulations of Compound-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in a system over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. For this compound, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Calculate the binding free energy of the ligand to the protein.

Identify key residues involved in the interaction that might be missed in a static docking pose.

Understand the influence of solvent on the binding process.

A typical MD simulation study on a compound-target complex would involve placing the docked complex in a simulated environment of water and ions, and then solving Newton's equations of motion for all the atoms in the system. The resulting trajectory provides a detailed view of the dynamic behavior of the complex.

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. ekb.eg These calculations are invaluable for studying the intrinsic properties of this compound and its derivatives.

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. For thiazole derivatives, DFT calculations have been employed to determine optimized molecular geometry, vibrational frequencies, and other electronic properties. scispace.comnih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis is a key component of quantum chemical calculations. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO is an important parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap implies higher reactivity.

In a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, DFT calculations at the B3LYP/6-31G+(d,p) level of theory were used to evaluate the HOMO, LUMO, and other chemical reactivity parameters. nih.gov Such analyses can predict the sites within the this compound molecule that are most likely to be involved in chemical reactions.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Predicts sites for nucleophilic and electrophilic attack. nih.gov |

Virtual Screening for Identification of Novel Ligands

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given a database of compounds, virtual screening can be used to find novel ligands with similar properties to this compound or to discover new derivatives with potentially improved activity.

The process typically involves:

Library Preparation: A large database of chemical compounds is prepared for screening.

Target Preparation: The 3D structure of the protein target is prepared.

Docking-based Virtual Screening: Each compound in the library is docked into the active site of the target protein.

Ranking and Selection: The compounds are ranked based on their predicted binding affinity, and the top-ranking compounds are selected for further experimental testing.

This approach allows for the rapid and cost-effective screening of millions of compounds, significantly accelerating the initial stages of drug discovery.

Cheminformatics and Data Mining for Structure-Activity Landscape Exploration

Cheminformatics involves the use of computational and informational techniques to a range of problems in the field of chemistry. For this compound and its derivatives, cheminformatics and data mining can be used to explore the structure-activity relationship (SAR) landscape. This involves analyzing the relationship between the chemical structure of a compound and its biological activity.

By mining databases of known active and inactive compounds, machine learning models can be built to predict the activity of new, untested compounds. These models can identify key structural features (pharmacophores) that are essential for activity. For example, an analysis of a series of thiazole derivatives might reveal that the presence of the cyclopropyl (B3062369) group is crucial for binding to a particular target, while modifications to the methyl group can modulate the potency.

A study on a new hydrazone derivative utilized semi-empirical (AM1) calculations to determine the conformational flexibility by obtaining the molecular energy profile with respect to a selected degree of torsional freedom. scispace.com This type of analysis helps in understanding the conformational space available to the molecule, which is important for its interaction with a biological target.

Future Directions and Research Perspectives for N Cyclopropyl 4 Methyl 1,3 Thiazol 2 Amine in Drug Discovery Research

Design and Synthesis of Novel N-cyclopropyl-4-methyl-1,3-thiazol-2-amine Analogues with Enhanced Selectivity

Modification of the Cyclopropyl (B3062369) Group: The cyclopropyl moiety is a key feature influencing the compound's metabolic stability. researchgate.net Future designs may explore the introduction of substituents on the cyclopropyl ring or its replacement with other small, strained ring systems to fine-tune binding affinity and pharmacokinetic properties.

Substitution at the 4-methyl Position: The methyl group on the thiazole (B1198619) ring can be replaced with a variety of other functional groups (e.g., halogens, larger alkyl groups, or phenyl rings) to explore the steric and electronic requirements of the target's binding pocket. mdpi.com

Derivatization of the 2-amino Group: The exocyclic amino group provides a convenient handle for introducing a wide range of substituents. This could involve creating amide, urea (B33335), or sulfonamide linkages to probe for additional binding interactions and modulate the compound's physicochemical properties. A series of N,4-diaryl-1,3-thiazole-2-amines have been synthesized and evaluated as tubulin inhibitors, demonstrating that modifications at this position can significantly impact biological activity. nih.gov

Substitution at the 5-position of the Thiazole Ring: Although unsubstituted in the parent compound, the C5 position offers another site for modification. Introducing substituents here could alter the molecule's shape and electronic distribution, potentially leading to enhanced selectivity for the desired target. For instance, the synthesis of thiazole-based stilbene (B7821643) analogs involved bromination at the 5-position as a step toward creating potent Topoisomerase IB inhibitors. nih.gov

The following table outlines potential synthetic strategies for generating novel analogues based on established chemical reactions for thiazole derivatives.

| Modification Site | Synthetic Strategy | Potential Impact | Supporting Research Example |

| 2-Amino Group | Acylation with various acid chlorides or anhydrides. | Introduction of diverse functional groups to probe binding pockets. | Synthesis of N,4-diaryl-1,3-thiazole-2-amines. nih.gov |

| 4-Methyl Group | Starting from different ketones in the Hantzsch thiazole synthesis. | Altering steric bulk and electronics to improve target fit. | Synthesis of 4-(4-halophenyl)-2-methylthiazoles. nih.gov |

| 5-Position | Electrophilic aromatic substitution (e.g., bromination). | Modulating electronic properties and providing a handle for further functionalization. | Bromination of the thiazole ring in the synthesis of stilbene analogs. nih.gov |

| Cyclopropyl Group | Synthesis starting from different cyclopropyl-containing thioureas. | Enhancing metabolic stability and lipophilicity. researchgate.net | Synthesis of novel cyclopropyl-appended 1,3-thiazole-2-imines. researchgate.net |

Further research is encouraged to modify substituents and their positions on the structure to attain more potent efficacy from these compounds. researchgate.net

Exploration of Scaffold Hopping and Bioisosteric Replacement Strategies

To expand the chemical space around this compound and discover novel intellectual property, scaffold hopping and bioisosteric replacement are powerful strategies. researchgate.net These approaches aim to replace the core thiazole structure or key functional groups with alternatives that maintain or improve biological activity while offering enhanced drug-like properties. researchgate.net

Scaffold Hopping: This strategy involves replacing the central thiazole ring with a different heterocyclic system that can spatially orient the key pharmacophoric elements (the cyclopropylamine (B47189) and methyl groups) in a similar fashion. This can lead to compounds with completely different core structures but similar biological profiles, potentially overcoming issues with toxicity, metabolism, or patentability. researchgate.net For example, the thiazole ring could be replaced with other bioisosteric five-membered rings like oxazole, isoxazole, or pyrazole, or even fused heterocyclic systems. nih.gov The development of 2H-thiazolo[4,5-d] nih.govnih.govrsc.orgtriazole highlights how fusing a thiazole with a triazole can create a novel, versatile building block for scaffold-hopping strategies in medicinal chemistry. nih.govrsc.org

Bioisosteric Replacement: This involves substituting specific functional groups within the molecule with other groups that have similar physical or chemical properties, leading to comparable biological effects. researchgate.net

The cyclopropyl group , for instance, could be replaced with other small aliphatic rings like cyclobutyl or even a tert-butyl group to modulate lipophilicity and metabolic stability.

The thiazole sulfur atom could be replaced with an oxygen (oxazole) or a nitrogen atom (imidazole), which can alter hydrogen bonding capacity and metabolic profile.

The amino linker could be replaced with an ether or methylene (B1212753) bridge to change flexibility and hydrogen bonding potential. In one study, a thiazolidine (B150603) moiety was used as a bioisosteric replacement for urea/thiourea (B124793) groups in the design of acetylcholinesterase inhibitors. acs.org

The table below illustrates potential bioisosteric replacements for key functional groups in this compound.

| Original Group | Potential Bioisostere | Rationale for Replacement | Relevant Precedent |

| Thiazole Ring | Oxazole, Pyrazole, Triazole | Altering heterocyclic core to improve pharmacokinetics or escape existing patents. | Triazoles are noted for their use in bioisosteric replacement of amide functionality. nih.govrsc.org |

| Cyclopropyl Group | Cyclobutyl, tert-Butyl | Modulating metabolic stability and lipophilicity. | The cyclopropyl motif itself is often used to enhance drug properties. researchgate.net |

| Amine Linker | Ether (-O-), Methylene (-CH2-) | Modifying flexibility and hydrogen-bonding capabilities. | The thiazolidine moiety has been used as a bioisostere for urea/thiourea moieties. acs.org |

These strategies, guided by computational modeling and medicinal chemistry insights, will be instrumental in generating second-generation compounds with superior therapeutic profiles. researchgate.net

Development of Multitargeting Agents Based on the Thiazole Scaffold

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being complemented by the development of multitargeting agents, which can simultaneously modulate multiple pathways involved in a complex disease like cancer. rsc.org This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance. The thiazole scaffold is well-suited for this strategy, as its derivatives have been shown to inhibit a wide range of biological targets, including various protein kinases. nih.govrsc.org

Future research on this compound could focus on intentionally designing analogues that act on multiple, disease-relevant targets. For example, in oncology, a single compound could be engineered to inhibit both tumor growth (e.g., by targeting kinases like EGFR or VEGFR-2) and antimicrobial pathways, addressing the fact that chronic infections can contribute to cancer development. nih.gov

A recent study detailed the development of a series of thiazole-based derivatives that were evaluated as dual EGFR/VEGFR-2 inhibitors, as well as for antioxidant and antibacterial properties. nih.gov Similarly, other research has focused on creating thieno-thiazole and dihydrothiazolo-thiazole scaffolds as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E. rsc.org These studies provide a clear precedent for evolving the this compound scaffold into a platform for creating multitargeted therapeutics.

| Target Combination | Therapeutic Area | Design Rationale | Example from Literature |

| EGFR / VEGFR-2 | Oncology | Simultaneously inhibit key pathways for tumor cell proliferation and angiogenesis. | A novel series of thiazole-based derivatives showed dual inhibitory activity against EGFR and VEGFR-2. nih.gov |

| Kinase / DNA Gyrase | Oncology / Infectious Disease | Combine antiproliferative and antibacterial effects in a single agent. | Thiazole derivatives have exhibited inhibitory activity against both cancer cell lines and E. coli DNA gyrase. nih.gov |

| Kinase / Apoptosis Pathway | Oncology | Inhibit cell growth signaling while also directly inducing programmed cell death. | A study of thiazole derivatives investigated their impact on cell cycle and apoptosis induction. rsc.org |

By leveraging the inherent versatility of the thiazole ring, researchers can design next-generation compounds derived from this compound with tailored polypharmacology for complex diseases.

Integration of Omics Technologies in Mechanistic Studies

Understanding the precise mechanism of action (MoA) is critical for the successful development of any lead compound. Omics technologies—genomics, proteomics, and metabolomics—offer powerful, unbiased approaches to elucidate the biological pathways modulated by this compound and its analogues. nih.govmdpi.com These high-throughput methods provide a global view of cellular responses to a drug candidate, moving beyond single-target validation. frontiersin.org

Genomics and Transcriptomics: These technologies can identify changes in gene expression profiles in cells treated with the compound. This can reveal the signaling pathways that are activated or inhibited, helping to identify the drug's primary targets and off-target effects. frontiersin.org

Proteomics: Mass spectrometry-based proteomics can directly identify the proteins that bind to the compound (chemoproteomics) or whose expression levels or post-translational modifications change upon treatment. This is a direct way to confirm target engagement and discover novel targets. frontiersin.orgnih.gov

Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers can understand how the compound affects cellular metabolism. This is particularly useful for identifying the MoA of antimicrobial or anticancer agents that disrupt metabolic pathways. In one high-throughput metabolomics study, the metabolic signatures of compounds were used to classify their MoA. mdpi.com

The integration of these omics platforms can provide a comprehensive systems-level understanding of the drug's effects. frontiersin.org This information is invaluable for confirming the MoA, identifying biomarkers for patient stratification, and predicting potential toxicity early in the drug development process. mdpi.com For this compound, an omics-driven approach can validate its intended targets and uncover new therapeutic possibilities.

Advanced Preclinical Research Methodologies for Lead Compound Optimization

The optimization of a lead compound like this compound requires a robust preclinical testing strategy to accurately predict its clinical potential. Advances in research methodologies are moving beyond traditional 2D cell cultures and leveraging more physiologically relevant models.

In Silico Modeling: Computational tools, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, are essential for prioritizing the synthesis of new analogues. researchgate.net Molecular docking can predict how well a designed compound will bind to its target protein, helping to refine its structure for improved potency and selectivity. impactfactor.orgresearchgate.net

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more closely mimic the in vivo environment of tissues and tumors compared to 2D monolayers. Testing analogues in these models can provide more accurate data on drug penetration, efficacy, and resistance mechanisms. For example, some thiazole derivatives have been tested in 3D lung cancer spheroids, demonstrating their potential in more complex biological systems. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating PK/PD modeling early in the preclinical phase helps to optimize the compound's dosing regimen and predict its therapeutic window. This involves correlating the compound's concentration in the body over time (PK) with its biological effect (PD), ensuring that an effective concentration can be maintained at the target site.

By employing these advanced methodologies, researchers can make more informed decisions during the lead optimization phase, increasing the likelihood of selecting a candidate with a high probability of success in clinical trials. Future studies on derivatives of this compound should incorporate these models to thoroughly evaluate their therapeutic potential. impactfactor.org

常见问题

Q. What synthetic methodologies are commonly employed for the preparation of N-cyclopropyl-4-methyl-1,3-thiazol-2-amine, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation reactions, such as the Hantzsch thiazole synthesis, where cyclopropylamine reacts with α-haloketones or thiourea derivatives. Optimization includes controlling temperature (e.g., 60–80°C), solvent choice (e.g., DMF or ethanol), and stoichiometric ratios to maximize yield and purity. Reaction progress is monitored via TLC, and intermediates are purified via column chromatography .

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions via chemical shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm). Infrared (IR) spectroscopy confirms functional groups like NH (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. Elemental analysis ensures stoichiometric accuracy .

Q. How are preliminary biological activities of thiazol-2-amine derivatives assessed in vitro?

Standard assays include antimicrobial susceptibility testing (e.g., MIC against E. coli or S. aureus), cytotoxicity via MTT assays on cancer cell lines, and enzyme inhibition studies (e.g., kinase or protease targets). Positive controls and dose-response curves are used to validate activity thresholds .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data across studies of this compound analogs?

Contradictions may arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

- High-resolution chromatography (HPLC) to verify purity (>95%).

- Chiral separation techniques (e.g., chiral HPLC) to isolate enantiomers.

- Replicating assays under standardized conditions (pH, temperature, solvent controls) .